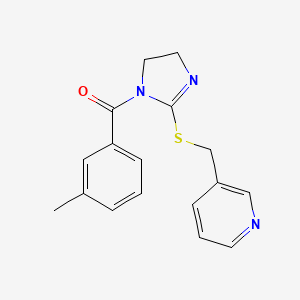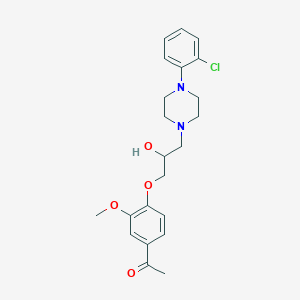
1-(4-(3-(4-(2-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-(4-(2-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a hydroxypropoxy group
作用机制
Target of Action
Related compounds have been shown to exhibit high specific affinity for thehistamine H1 receptor . This receptor plays a crucial role in the immune response and is involved in various physiological functions such as smooth muscle contraction and neurotransmission.
Mode of Action
For instance, some compounds can increase the phosphorylation of certain proteins in cells .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to immune response and neurotransmission, given its affinity for the histamine h1 receptor .
Result of Action
Related compounds have been observed to cause a loss of cell viability in certain cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-(2-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone typically involves multiple steps One common method involves the reaction of 2-chlorophenylpiperazine with a suitable epoxide to introduce the hydroxypropoxy groupThe reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
1-(4-(3-(4-(2-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(4-(3-(4-(2-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Similar structure but lacks the hydroxypropoxy and methoxyphenyl groups.
2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Contains a triazolo ring instead of the ethanone group
Uniqueness
1-(4-(3-(4-(2-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropoxy group enhances its solubility, while the methoxyphenyl group can influence its reactivity and binding affinity .
属性
IUPAC Name |
1-[4-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4/c1-16(26)17-7-8-21(22(13-17)28-2)29-15-18(27)14-24-9-11-25(12-10-24)20-6-4-3-5-19(20)23/h3-8,13,18,27H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNFPCMRCCCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
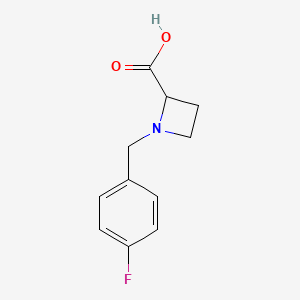
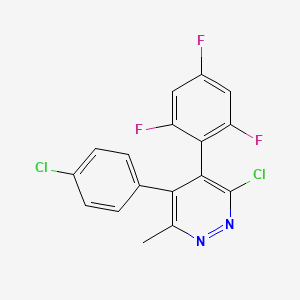

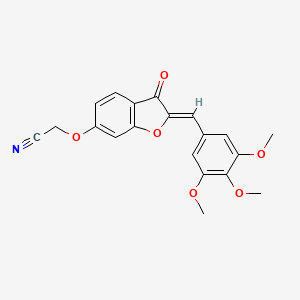
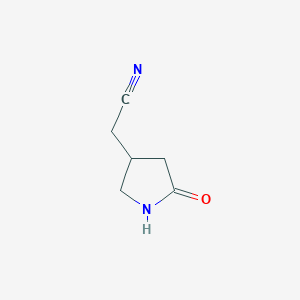
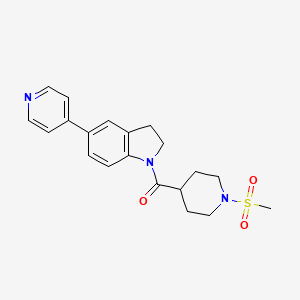
![N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2846044.png)
![6-tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2846046.png)
![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2846047.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)
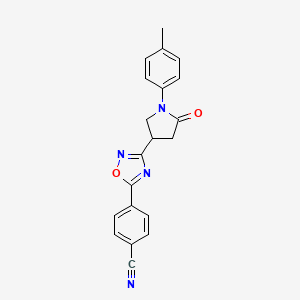
![2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846051.png)
![1-(4-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2846053.png)
